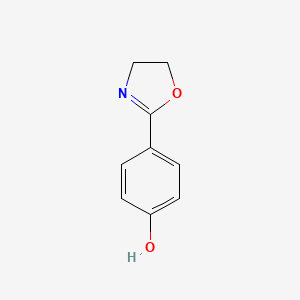

Phenol oxazoline

Cat. No. B1209690

Key on ui cas rn:

81428-58-2

M. Wt: 163.17 g/mol

InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05281675

Procedure details

Phenyl ester of 4-hydroxybenzoic acid (19.28 grams, 0.09 mole) and monoethanolamine (5.55 grams, 0.0909 mole) are added to a reactor and stirred as a powder under a nitrogen atmosphere. Heating commences and fourteen minutes later, a temperature of 150° C. is achieved. After 108 minutes at 150° C., the reactor is cooled to 60° C., then chloroform (100 milliliters) is added. After boiling for 5 minutes, the chloroform is decanted off, and a second portion (100 milliliters) of chloroform is added. After boiling for 5 minutes, the chloroform is again removed by decantation. A third portion (100 milliliters) of chloroform is added followed by boiling for 5 minutes and decantation. Ethyl acetate (100 grams) is added to the powder product remaining in the reactor and stirring under a nitrogen atmosphere commences to provide a fine slurry. Thionyl chloride (21.41 grams, 0.18 mole) dissolved in ethyl acetate (50 grams) is added to the reactor inducing an exotherm to 29° C. three minutes later. The reactor is allowed to cool to 25° C. and maintained therein for 237 minutes. The product is filtered off and the product recovered on the filter is washed with two portions (50 milliliters) of ethyl acetate. The filter cake of N-(2-chloroethyl)-4-hydroxybenzamide slightly damp with ethyl acetate is added to a beaker containing deionized water (300 milliliters) and stirred to a solution. Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH reached 7. At this time, a white slurry of crystalline product is formed and is stirred for an additional ten minutes before filtration. The product is washed on the filter with two portions (50 milliliters) of deionized water, removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg for two hours. After this time, the product is removed and boiled in acetone (300 milliliters). After cooling to 25° C., 200 milliliters of the acetone is removed by rotary evaporation. The resulting product is recovered by filtration, washed on the filter with cold acetone (25 milliliters), removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg to a constant weight of 9.02 grams of crystalline white powder. Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the presence of the expected oxazoline >C=N-absorbance at 1636 cm-1, the hydroxyl group O--H stretching at 3442 cm-1 and the out-of-plane C--H bending vibration at 839 cm-1 indicative of para-disubstitution. An absorption characteristic of the oxazoline ring is observed at 945 cm-1. Proton magnetic resonance spectroscopy (250 MHz) further confirms the product structure as the 2-(4-hydroxyphenyl)oxazoline.

[Compound]

Name

Phenyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH2:11]([CH2:13][NH2:14])O.C(Cl)(Cl)Cl.S(Cl)(Cl)=O>C(OCC)(=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:8][CH2:11][CH2:13][N:14]=2)=[CH:9][CH:10]=1

|

Inputs

Step One

[Compound]

|

Name

|

Phenyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19.28 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

5.55 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

21.41 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred as a powder under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Heating commences and fourteen minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 150° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After boiling for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform is decanted off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a second portion (100 milliliters) of chloroform is added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After boiling for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform is again removed by decantation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A third portion (100 milliliters) of chloroform is added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

by boiling for 5 minutes

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate (100 grams) is added to the powder product

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring under a nitrogen atmosphere commences

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a fine slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 29° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three minutes

|

|

Duration

|

3 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 25° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 237 minutes

|

|

Duration

|

237 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product recovered on the filter

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with two portions (50 milliliters) of ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to a beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing deionized water (300 milliliters)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred to a solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time, a white slurry of crystalline product is formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred for an additional ten minutes before filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The product is washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with two portions (50 milliliters) of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to a porcelain dish

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 50° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

1 mm Hg for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, the product is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

200 milliliters of the acetone is removed by rotary evaporation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting product is recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with cold acetone (25 milliliters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to a porcelain dish

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 50° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |